2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide
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Description
2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H21N3O and its molecular weight is 355.441. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
New derivatives of benzothiazole, structurally similar to the compound , have been synthesized and evaluated for their antitumor activity against a range of human tumor cell lines. Notably, certain derivatives exhibited considerable anticancer activity, suggesting potential therapeutic applications in oncology (Yurttaş, Tay, & Demirayak, 2015).
Crystal Structures and Computational Studies
Research into novel pyrone derivatives, including compounds structurally related to "2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide", has led to the discovery of new compounds with unique crystal structures. Computational studies, including density functional theory (DFT) and molecular docking simulations, have been employed to understand their intermolecular interactions and potential binding modes within biological targets (Sebhaoui et al., 2020).
Photovoltaic Efficiency and Ligand-Protein Interactions
Benzothiazolinone acetamide analogs have been studied for their photovoltaic efficiency and ligand-protein interactions, suggesting their potential use in dye-sensitized solar cells (DSSCs) and as inhibitors for specific proteins. Molecular docking studies have been conducted to explore these compounds' binding affinities, indicating applications beyond traditional pharmaceuticals (Mary et al., 2020).
Antimicrobial Activity
The synthesis of benzimidazole derivatives has revealed compounds with significant antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). This research suggests the potential for developing new antimicrobial agents to combat resistant bacterial strains (Chaudhari et al., 2020).
Quantum Calculations and Bioactivity
Novel sulphonamide derivatives have been synthesized and subjected to quantum calculations to correlate their antimicrobial activity with theoretical parameters. These studies provide a foundation for designing new compounds with enhanced bioactivity through computational chemistry (Fahim & Ismael, 2019).
Properties
IUPAC Name |
2-(2-benzylbenzimidazol-1-yl)-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-17-9-5-6-12-19(17)25-23(27)16-26-21-14-8-7-13-20(21)24-22(26)15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMRGOCAGYIMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.